Uridine, 5,6-dihydro-6-oxo-
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Description
Uridine, 5,6-dihydro-6-oxo-, also known as Dihydrouridine, is a pyrimidine nucleoside . It has a molecular formula of C9H14N2O6 and a molecular weight of 246.2173 . It is a product of the reduction of uridine and can be further modified .
Synthesis Analysis
Uridine derivatives have been synthesized by modifying a fused pyrimidine molecule, uridine, with various aliphatic chains and aromatic groups to produce new derivatives as antimicrobial agents . The sterically less inhibited primary hydroxyl group of the ribose moiety of uridine is more reactive, forming 5′-oxo-palmitoyluridine .
Molecular Structure Analysis
The molecular structure of Uridine, 5,6-dihydro-6-oxo- is unique among modified nucleosides in possessing a C5-C6 single bond rather than the usual C5-C6 double bond . The structures of products were supported by the spectral data and microanalytical results .
Physical and Chemical Properties Analysis
Uridine, 5,6-dihydro-6-oxo- has a molecular formula of C9H14N2O6 and a molecular weight of 246.2173 . The structures of products were supported by the spectral data and microanalytical results .
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O7/c12-2-3-6(15)7(16)8(18-3)11-5(14)1-4(13)10-9(11)17/h3,6-8,12,15-16H,1-2H2,(H,10,13,17)/t3-,6-,7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKMJGCPXNATJL-YXZULKJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2C(C(C(O2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333586 |
Source
|
Record name | Uridine, 5,6-dihydro-6-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19556-63-9 |
Source
|
Record name | Uridine, 5,6-dihydro-6-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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